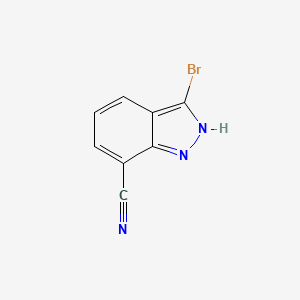

3-Bromo-1H-indazole-7-carbonitrile

Übersicht

Beschreibung

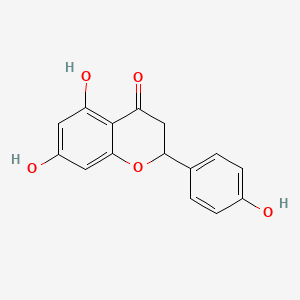

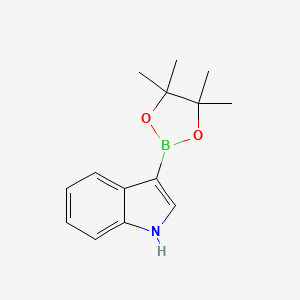

3-Bromo-1H-indazole-7-carbonitrile is a compound that has been studied for its inhibitory effects on nitric oxide synthases (NOS). It is a derivative of indazole, which is a heterocyclic compound consisting of a pyrazole ring fused to a benzene ring. The presence of a bromine atom at the 3-position and a nitrile group at the 7-position on the indazole ring structure is significant for its biological activity .

Synthesis Analysis

The synthesis of 3-Bromo-1H-indazole-7-carbonitrile derivatives involves the substitution of the indazole ring system. The introduction of a bromine atom at the 3-position significantly enhances the inhibitory effects of the compound on nitric oxide synthases. The synthesis process is not detailed in the provided papers, but the compound's potency and selectivity suggest a careful design to target specific NOS isoforms .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1H-indazole-7-carbonitrile plays a crucial role in its biological activity. The presence of the bromine atom is particularly important for enhancing the inhibitory effects on NOS. The X-ray structures of closely related compounds have identified key features for binding at the active site of NOS, which helps explain the potency and selectivity of these inhibitors .

Chemical Reactions Analysis

The chemical reactivity of 3-Bromo-1H-indazole-7-carbonitrile is not explicitly discussed in the provided papers. However, the related compound 3-bromo 7-nitro indazole has been shown to be a potent inhibitor of NOS enzyme activity, suggesting that the bromine substitution on the indazole ring is a significant factor in the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-indazole-7-carbonitrile are not directly reported in the provided papers. However, the inhibitory effects of the compound on NOS suggest that it has the appropriate physicochemical characteristics to interact with the enzyme's active site. The compound's ability to induce a spin state transition of the heme-Fe(III) in nNOS and inhibit NADPH oxidase activity further indicates its specific interactions with the enzyme .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

- 3-Bromo-1H-indazole-7-carbonitrile is utilized in the synthesis of novel indazole derivatives. For instance, the dianion prepared from 3-bromo-1H-indazole reacts with various electrophiles, leading to the creation of 3-monosubstituted 1H-indazole derivatives. This method offers a more general and shorter approach compared to earlier methods (Welch, Hanau, & Whalen, 1992).

Inhibitory Effects on Nitric Oxide Synthases

- A series of new 7-monosubstituted and 3,7-disubstituted indazoles, including 3-Bromo-1H-indazole-7-carbonitrile, have been evaluated as inhibitors of nitric oxide synthases (NOS). These compounds demonstrated varying degrees of potency and selectivity for different NOS isoforms, suggesting their potential application in regulating nitric oxide production in biological systems (Cottyn et al., 2008).

Antimicrobial Activity

- Indazole regioisomers, including those related to 3-Bromo-1H-indazole-7-carbonitrile, have been found to exhibit antimicrobial properties. These compounds have shown significant activity against various species of Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi, highlighting their potential in developing new antimicrobial agents (Yakaiah et al., 2008).

Applications in Organic Synthesis

- 3-Bromo-1H-indazole-7-carbonitrile and its derivatives have been used in organic synthesis, specifically in the preparation of various chemically significant structures. For instance, efficient metal-free cascade reactions have been developed to synthesize novel pyrimido[1,2-b]indazole-3-carbonitrile derivatives using indazole-based compounds (Li et al., 2017).

Role in Crystal Structure Studies

- Compounds like 3-Bromo-1H-indazole-7-carbonitrile have been used to study crystal and molecular structures, contributing significantly to the understanding of chemical bonding and molecular interactions. These studies aid in designing molecules with specific properties and functions (Cabildo et al., 2011).

Safety and Hazards

3-Bromo-1H-indazole-7-carbonitrile is classified as potentially hazardous. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety information pictograms associated with it are GHS07, and the precautionary statements include P261;P305+P351+P338 .

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-1H-indazole-7-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, immune response, and neurotransmission .

Mode of Action

3-Bromo-1H-indazole-7-carbonitrile acts as a potent inhibitor of NOS, specifically inhibiting the NADPH oxidase activity of nNOS . By inhibiting NOS, the compound reduces the production of nitric oxide, thereby modulating the physiological processes that NO is involved in .

Biochemical Pathways

The inhibition of NOS affects various biochemical pathways. Nitric oxide is a signaling molecule in the body and plays a key role in the regulation of vascular tone, immune response, and neurotransmission . Therefore, the inhibition of NOS can impact these pathways and their downstream effects.

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, are important factors to consider .

Result of Action

The inhibition of NOS by 3-Bromo-1H-indazole-7-carbonitrile can lead to a decrease in the production of nitric oxide . This can result in changes at the molecular and cellular levels, affecting processes such as vasodilation, immune response, and neurotransmission .

Action Environment

The action of 3-Bromo-1H-indazole-7-carbonitrile can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy

Eigenschaften

IUPAC Name |

3-bromo-2H-indazole-7-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-3-1-2-5(4-10)7(6)11-12-8/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGZUAUMTMLMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659577 | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-indazole-7-carbonitrile | |

CAS RN |

945762-00-5 | |

| Record name | 3-Bromo-1H-indazole-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945762-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

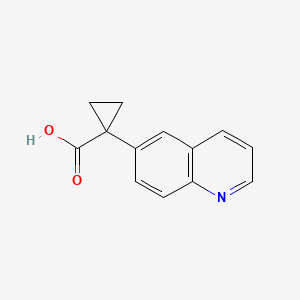

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)